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Compound of Interest

Compound Name: Methyl 3-formylbenzoate

Cat. No.: B109038

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
3-formylbenzoate, a valuable building block in organic synthesis. The document details its
characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables,
outlining detailed experimental protocols, and visualizing the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of methyl 3-formylbenzoate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift o Coupling . .
Multiplicity Constant (J) Integration Assighment

(3) ppm o,

10.09 S - 1H -CHO

8.41 t 15 1H Ar-H

8.21 dt 78,14 1H Ar-H

8.13 ddd 8.0,22,1.1 1H Ar-H

7.69 t 7.8 1H Ar-H

3.96 S - 3H -OCHs
Solvent: CDClIs, Spectrometer Frequency: 200 MHz

- 13 i

Chemical Shift (d) ppm Assignment

191.6 -CHO

165.7 -C=0 (ester)

137.0 Ar-C

134.8 Ar-CH

133.8 Ar-CH

131.2 Ar-C

129.5 Ar-CH

129.3 Ar-CH

52.5 -OCHs

Solvent: CDCls, Spectrometer Frequency: 50 MHz

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3050 Weak Aromatic C-H stretch

~2960 Weak Aliphatic C-H stretch (-OCH3)

2850, ~2750 Weak Aldehyde C-H stretch (Fermi
resonance)

~1720 Strong C=0 stretch (ester)

~1700 Strong C=0 stretch (aldehyde)

~1600, ~1480 Medium Aromatic C=C stretches

~1250 Strong C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (GC-MS) Data

miz Relative Intensity (%) Assighment

164 Moderate [M]* (Molecular lon)
163 High [M-H]*

133 High [M-OCHs]*

105 Moderate [M-COOCHs]*

77 Moderate [CeHs]*

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are representative protocols for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of methyl 3-formylbenzoate was dissolved in
0.6 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) was used as an internal
standard (0 ppm).

Instrumentation: *H and 3C NMR spectra were recorded on a 200 MHz spectrometer.

'H NMR Acquisition: The spectrum was acquired with a spectral width of 0-12 ppm, an
acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 16 scans were
accumulated.

13C NMR Acquisition: The spectrum was acquired with a spectral width of 0-200 ppm, an
acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. 1024 scans were
accumulated.

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by
phase and baseline correction to obtain the final spectra.

Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy

Sample Preparation: A small amount of solid methyl 3-formylbenzoate was placed directly
onto the diamond crystal of the ATR accessory.

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR
spectrometer.[1]

Acquisition: The spectrum was acquired in the range of 4000-400 cm~1! with a resolution of 4
cm~1, A background spectrum of the clean, empty ATR crystal was recorded prior to the
sample measurement and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of methyl 3-formylbenzoate was prepared in
dichloromethane.
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e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source was used for the analysis.

e Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) was used. The oven
temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C.
Helium was used as the carrier gas.

e Mass Spectrometry: The mass spectrometer was operated in El mode at 70 eV. The mass
range scanned was m/z 40-400.

o Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks were
analyzed to identify the compound and its fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of methyl 3-formylbenzoate.

Spectroscopic Analysis Workflow for Methyl 3-formylbenzoate
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Caption: A logical workflow for the spectroscopic analysis of methyl 3-formylbenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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